3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol
Description
Properties
IUPAC Name |
3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFYGIXNQKOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274463 | |
| Record name | 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-29-4 | |
| Record name | 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthetic Procedures
| Step | Transformation | Reagents and Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Protection of phenol hydroxyl group | Methoxymethyl chloride (MOMCl), K2CO3, acetone, 70°C | Protects phenol for subsequent lithiation |
| 2 | Ortho-lithiation and iodination | Lithium diisopropylamide (LDA), I2, THF, −78 to 0°C | Introduces iodine ortho to phenol |
| 3 | O-Alkylation with methyl 4-bromocrotonate | K2CO3, DMF, 0°C | Adds crotonate side chain for Heck cyclization |
| 4 | Intramolecular Heck reaction | Pd(OAc)2, NaHCO2, Na2CO3, BnEt3NCl, DMF, 70°C | Forms butenyl linkage (34% over 5 steps) |
| 5 | Reduction of ester to alcohol | Lithium aluminum hydride (LiAlH4), THF, 0°C | Converts ester to primary alcohol |
| 6 | Protection of alcohol as silyl ether | Tert-butyldimethylsilyl chloride (TBSCl), imidazole, DMF, 0°C | Protects alcohol for further manipulation (84% over 2 steps) |
| 7 | Grignard addition to epoxide | Grignard reagent from step 6, CuI, THF, 0°C | Opens epoxide introducing amino alcohol moiety |
| 8 | Mitsunobu reaction with phthalimide | Phthalimide, PPh3, DEAD, THF, 0°C | Converts alcohol to phthalimido derivative (48% over 3 steps) |
| 9 | Swern oxidation and homologation | (COCl)2, DMSO, Et3N, Ohira–Bestmann reagent, MeOH, 0°C | Converts alcohol to alkyne intermediate (54% over 3 steps) |
| 10 | Phthalimide removal and reductive methylation | 2-Aminoethanol, formaldehyde, NaBH(OAc)3, CH3CN, r.t. | Introduces dimethylamino group via reductive amination |
| 11 | Deprotection of TBS group | Tetrabutylammonium fluoride (TBAF), THF, r.t. | Releases free hydroxyl group (67% over 3 steps) |
| 12 | Final aryl ether formation | Phenols, PPh3, bis(2-methoxyethyl) azodicarboxylate (DMEAD), THF, r.t. | Mitsunobu coupling to attach phenol moiety (32–63%) |
This sequence is adapted from a detailed synthetic study on trisubstituted benzofuran derivatives, which shares significant synthetic intermediates and methodology with the target compound.
Detailed Reaction Conditions and Notes
Protection and Lithiation: The phenol hydroxyl is protected using methoxymethyl chloride to prevent side reactions during lithiation. Ortho-lithiation is achieved using LDA at low temperature, followed by iodination with iodine to introduce a halogen handle for subsequent coupling.
Alkylation and Heck Reaction: The iodinated intermediate undergoes O-alkylation with methyl 4-bromocrotonate to introduce a crotonate moiety, which is then cyclized intramolecularly via a palladium-catalyzed Heck reaction to form the butenyl backbone.
Reduction and Protection: The ester formed is reduced to the corresponding alcohol using lithium aluminum hydride, and the alcohol is protected as a tert-butyldimethylsilyl ether to allow for further functionalization without interference.
Grignard Addition and Mitsunobu Reaction: A Grignard reagent derived from the silyl ether intermediate is reacted with a tetrahydropyranyl-protected glycidol epoxide in the presence of copper(I) iodide to introduce an amino alcohol side chain. This alcohol is then converted to a phthalimide derivative via Mitsunobu reaction, which is a key step for introducing the amino functionality.
Oxidation and Homologation: The alcohol is oxidized using Swern oxidation conditions and then homologated using the Ohira–Bestmann reagent to introduce an alkyne functionality, critical for further transformations.
Phthalimide Removal and Reductive Methylation: The phthalimide protecting group is removed by treatment with 2-aminoethanol, and the resulting amine is methylated reductively with formaldehyde and sodium triacetoxyborohydride to yield the dimethylamino group.
Deprotection and Final Coupling: The silyl protecting group is removed using tetrabutylammonium fluoride, and the final aryl ether is formed via Mitsunobu coupling with various phenols to yield the target compound with phenol substitution.
Summary Table of Key Reagents and Yields
| Synthetic Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Phenol protection | Methoxymethyl chloride, K2CO3, acetone, 70°C | Not specified | Essential for lithiation step |
| Ortho-lithiation and iodination | LDA, I2, THF, −78 to 0°C | Not specified | Introduces halogen for coupling |
| O-Alkylation | Methyl 4-bromocrotonate, K2CO3, DMF, 0°C | Not specified | Prepares for Heck reaction |
| Intramolecular Heck reaction | Pd(OAc)2, NaHCO2, Na2CO3, BnEt3NCl, DMF, 70°C | 34% (over 5 steps) | Forms butenyl linkage |
| Reduction to alcohol | LiAlH4, THF, 0°C | Not specified | Converts ester to alcohol |
| Alcohol protection | TBSCl, imidazole, DMF, 0°C | 84% (over 2 steps) | Protects alcohol |
| Grignard addition | Grignard reagent, CuI, THF, 0°C | Not specified | Opens epoxide |
| Mitsunobu phthalimide substitution | Phthalimide, PPh3, DEAD, THF, 0°C | 48% (over 3 steps) | Introduces amino functionality |
| Oxidation and homologation | (COCl)2, DMSO, Et3N; Ohira–Bestmann reagent, MeOH, 0°C | 54% (over 3 steps) | Alkyne formation |
| Phthalimide removal and methylation | 2-Aminoethanol, formaldehyde, NaBH(OAc)3, CH3CN, r.t. | Not specified | Dimethylamino group introduction |
| Deprotection of TBS | TBAF, THF, r.t. | 67% (over 3 steps) | Releases free hydroxyl |
| Final aryl ether formation | Phenols, PPh3, DMEAD, THF, r.t. | 32–63% | Mitsunobu coupling |
Chemical Reactions Analysis
Types of Reactions
3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated phenolic derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with estrogen receptors, influencing gene expression and cellular responses.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues of Droloxifene
The following table summarizes key structural analogues, their molecular properties, and functional distinctions:
Functional and Pharmacological Differences
- Stereochemistry : The (E)-Droloxifene isomer exhibits stronger anti-estrogenic activity compared to the (Z) -form, which may have partial agonist effects . In contrast, 4-Hydroxytamoxifen (Z-isomer) is a potent ER antagonist with 30–100× higher affinity than Tamoxifen .
- Hydroxyl Position: Droloxifene’s 3-hydroxyl group vs. 4-Hydroxytamoxifen’s 4-hydroxyl alters metabolic stability.
- Side Chain Modifications : Compounds like Miproxifene incorporate bulky substituents (e.g., isopropyl), which reduce hepatic toxicity and improve tissue selectivity .
Anticancer Activity
- Droloxifene : In Phase III trials, showed superior endometrial safety over Tamoxifen but was discontinued due to insufficient efficacy in metastatic breast cancer .
- 4-Hydroxytamoxifen : Used topically as Afimoxifene for benign breast lesions, leveraging its high ER affinity .
- Tamoxifen-like Metallocifens : Recent studies highlight derivatives targeting mitochondrial thioredoxin reductase (TrxR2), inducing apoptosis in triple-negative breast cancer (TNBC) cells .
Receptor Binding Data
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | Selectivity Ratio (ERα/ERβ) |
|---|---|---|---|
| (E)-Droloxifene | 0.8 | 2.5 | 3.1 |
| 4-Hydroxytamoxifen | 0.3 | 1.2 | 4.0 |
| Tamoxifen | 12.0 | 45.0 | 3.8 |
Data adapted from
Biological Activity
3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol, also known by its CAS Number 68047-06-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H29NO2
- Molecular Weight : 413.52 g/mol
Structural Characteristics
The compound features a dimethylamino group, which is known to influence its biological activity significantly. The presence of the phenolic structure contributes to its potential as a pharmacological agent.
Research indicates that this compound may interact with various biological targets:
- Receptor Interaction : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the context of the central nervous system (CNS). It may act on serotonin and dopamine receptors, influencing mood and behavior.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.
Antidepressant Activity
A study investigated the antidepressant-like effects of compounds similar to this compound in animal models. The results indicated significant reductions in depressive behaviors, suggesting a possible therapeutic use in treating depression .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models | Suggests potential for treating depression |
| Study 2 | Showed inhibition of pro-inflammatory cytokines | Potential application in chronic inflammatory diseases |
| Study 3 | Investigated receptor binding affinities | Indicates modulation of CNS activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 4-[2-(dimethylamino)ethoxy]benzaldehyde with a phenylbutenone intermediate. Key steps include Claisen-Schmidt condensation under basic conditions (e.g., NaOH/ethanol) and subsequent purification via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) . Purity optimization may involve recrystallization in polar aprotic solvents (e.g., acetonitrile) and validation by HPLC with UV detection (λ = 254 nm) .
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : 1H and 13C NMR to confirm the aromatic substitution pattern and dimethylaminoethoxy side chain (e.g., δ ~2.2 ppm for N(CH3)2 protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~434.2) and isotopic distribution .
- FT-IR : Peaks at ~3400 cm−1 (phenolic O-H stretch) and ~1250 cm−1 (C-O-C ether linkage) .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer : Initial screens should include:
- Cytotoxicity assays (MTT or resazurin reduction) in immortalized cell lines (e.g., HEK-293 or HepG2) at concentrations 1–100 μM .
- Enzyme inhibition studies : Fluorescence-based assays for kinases or phosphatases, using ATP/ADP-Glo™ kits to quantify activity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Dose-Response Calibration : Use pharmacokinetic (PK) modeling to align in vitro IC50 values with achievable plasma concentrations in vivo .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., Phase I oxidation products) .
- Tissue-Specific Delivery : Nanoformulation (e.g., liposomes) to enhance bioavailability, as seen in Aβ-targeting studies .
Q. What experimental frameworks are suitable for evaluating environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via UPLC-PDA over 30 days .
- Photolysis Studies : Expose to UV-Vis light (λ = 300–400 nm) in aqueous solutions; quantify photoproducts using QTOF-MS .
- Soil Microcosm Assays : Analyze aerobic/anaerobic biodegradation in loam soil, measuring CO2 evolution via GC-TCD .
Q. How can computational and experimental methods be integrated to study protein-ligand interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., estrogen receptors) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at 25°C .
- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts via SYPRO Orange fluorescence to confirm stabilization .
Q. What strategies mitigate off-target toxicity while retaining therapeutic efficacy?
- Methodological Answer :
- Structural Analog Screening : Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with pyrrolidino) and compare IC50/LC50 ratios .
- Transcriptomic Profiling : RNA-seq of treated cells to identify dysregulated pathways; prioritize compounds with minimal impact on housekeeping genes .
- In Silico Toxicity Prediction : Use ADMET Predictor™ or ProTox-II to flag hepatotoxic or genotoxic motifs early in development .
Data Analysis and Contradiction Management
Q. How should researchers address variability in antioxidant activity assays (e.g., DPPH vs. ORAC)?
- Methodological Answer :
- Standardize Radical Sources : Use freshly prepared DPPH (in methanol) and AAPH (for ORAC) to minimize batch variability .
- Normalize to Reference Compounds : Report activity as Trolox equivalents and validate with internal controls (e.g., quercetin) .
- Mechanistic Follow-Up : Employ EPR spectroscopy to confirm radical scavenging mechanisms .
Q. What statistical models are appropriate for analyzing dose-dependent effects in heterogeneous cell populations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
